Ethyl 6-bromo-8-methoxyimidazo[1,2-a]pyrazine-2-carboxylate

Synthetic Chemistry Analytical Characterization Building Block Quality

Medicinal chemistry teams synthesizing kinase-focused libraries often face bottlenecks when a scaffold lacks orthogonal reactive handles for parallel diversification. Ethyl 6-bromo-8-methoxyimidazo[1,2-a]pyrazine-2-carboxylate (CAS 2411640-24-7) resolves this by combining three distinct functional groups on the electron-deficient imidazo[1,2-a]pyrazine core: a 6-Br site for Suzuki-Miyaura cross-coupling (65-92% reported yields across 15 aryl boronic acids), an 8-OMe group that tunes electronic character and metabolic stability (human liver microsome extraction ratios vary from 0.09 to 0.79 depending on the 8-substituent), and a 2-COOEt ester that serves as a carboxylic acid synthon for amide bioconjugation. This single intermediate enables divergent-convergent SAR campaigns targeting Aurora kinases (PDB 3VAP-validated hinge binding, IC₅₀ = 250 nM), Brk/PTK6, and FLT3. Supplied with batch-specific QC (NMR, HPLC purity ≥95%, GC residual solvent analysis), the compound supports both exploratory library synthesis and cGMP process chemistry scale-up.

Molecular Formula C10H10BrN3O3
Molecular Weight 300.11 g/mol
Cat. No. B13926214
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 6-bromo-8-methoxyimidazo[1,2-a]pyrazine-2-carboxylate
Molecular FormulaC10H10BrN3O3
Molecular Weight300.11 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CN2C=C(N=C(C2=N1)OC)Br
InChIInChI=1S/C10H10BrN3O3/c1-3-17-10(15)6-4-14-5-7(11)13-9(16-2)8(14)12-6/h4-5H,3H2,1-2H3
InChIKeyGZQSHGQECWDRKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 6-bromo-8-methoxyimidazo[1,2-a]pyrazine-2-carboxylate – Triply Functionalized Kinase Building Block


Ethyl 6-bromo-8-methoxyimidazo[1,2-a]pyrazine-2-carboxylate (CAS 2411640-24-7, C₁₀H₁₀BrN₃O₃, MW 300.11 g·mol⁻¹) is a heterocyclic small molecule belonging to the imidazo[1,2-a]pyrazine family. Its structure combines three distinct functional handles on the electron‑deficient bicyclic core: a bromine atom at the 6‑position, a methoxy group at the 8‑position, and an ethyl carboxylate ester at the 2‑position [1]. The 6‑Br serves as a versatile handle for transition‑metal‑catalyzed cross‑couplings (e.g., Suzuki‑Miyaura, Buchwald‑Hartwig), the 8‑OMe modulates electron density and hydrogen‑bonding capacity, and the 2‑COOEt group provides a carboxylic acid synthon for further derivatization [2]. The imidazo[1,2‑a]pyrazine scaffold is a privileged structure in kinase inhibitor design, with derivatives reported as potent inhibitors of Aurora kinases (IC₅₀ = 250 nM), Brk/PTK6 (low‑nanomolar), and FLT3 [3].

C-6 coupling handle Bromine enables Suzuki, Buchwald-Hartwig and other Pd-mediated cross-couplings for library expansion
8-Methoxy modulation Electron-donating OMe tunes ring electronics and hydrogen-bonding capacity; relevant to kinase ATP-site interactions
2-Ester derivatization COOEt serves as a masked carboxylic acid for amide coupling, hydrazide formation or bioconjugation

Ethyl 6-bromo-8-methoxyimidazo[1,2-a]pyrazine-2-carboxylate – Limitations of In-Class Substitution


Within the imidazo[1,2‑a]pyrazine series, compounds bearing only a subset of the three key functional groups (6‑Br, 8‑OMe, 2‑COOEt) cannot recapitulate the same synthetic branching potential or electronic profile. Analogs lacking the 8‑methoxy substituent (e.g., ethyl 6‑bromoimidazo[1,2‑a]pyrazine‑2‑carboxylate, CAS 1208085‑94‑2) exhibit different C‑6 reactivity in Pd‑catalyzed cross‑couplings due to altered electron density on the pyrazine ring [1]. Conversely, 6‑bromo‑8‑methoxyimidazo[1,2‑a]pyrazine (CAS 63744‑25‑2), which lacks the 2‑ester, forecloses direct access to amide‑linked bioconjugates or hydrazide derivatives that are crucial for generating focused kinase‑inhibitor libraries [2]. The 6,8‑dibromo analog (ethyl 6,8‑dibromoimidazo[1,2‑a]pyrazine‑2‑carboxylate) offers two halogen handles but sacrifices the methoxy‑driven physicochemical modulation (logP, solubility) that can be critical for optimizing cellular permeability and metabolic stability [3]. These substitution‑dependent differences in reactivity and molecular properties mean that the target compound cannot be replaced in multi‑step synthetic routes or structure–activity relationship (SAR) campaigns without altering the chemical space accessible to the final products.

8-des-methoxy Analogs lacking the 8-OMe (e.g., ethyl 6-bromoimidazo[1,2-a]pyrazine-2-carboxylate) show altered C-6 reactivity and electronic profile, which may shift cross-coupling efficiency.
2-des-ester 6-Bromo-8-methoxyimidazo[1,2-a]pyrazine lacks the 2-COOEt anchor, foreclosing direct access to amide-linked conjugates required for focused kinase-inhibitor libraries.
6,8-dibromo analog Ethyl 6,8-dibromoimidazo[1,2-a]pyrazine-2-carboxylate provides two halogen handles but sacrifices the methoxy-driven polarity and H-bond acceptor capacity that may improve lead-likeness.

Ethyl 6-bromo-8-methoxyimidazo[1,2-a]pyrazine-2-carboxylate – Quantified Differentiation vs. Analogs


Regiochemical Purity by NMR vs. Non‑Ester Analog

The target compound is unambiguously distinguishable from its closest non‑ester analog 6‑bromo‑8‑methoxyimidazo[1,2‑a]pyrazine (CAS 63744‑25‑2) by both ¹³C and ¹H NMR. The 2‑COOEt group introduces a characteristic ester carbonyl resonance at δ ~163 ppm in ¹³C NMR and a quartet (CH₂) plus triplet (CH₃) pattern in ¹H NMR that are completely absent in the des‑ester analog. Quantitative ¹³C NMR chemical‑shift assignments for bromo‑ and methoxy‑substituted imidazo[1,2‑a]pyrazines have been rigorously established by Bonnet et al. (1984), enabling unambiguous regiochemical confirmation [1]. Vendor‑supplied QC certificates (e.g., Bidepharm) confirm ≥98% purity by HPLC for CAS 63744‑25‑2; analogous quality standards are applied to the target compound, ensuring that the 6‑bromo, 8‑methoxy, and 2‑ester functionalities are all intact in the supplied material .

Regiochemical Purity
Head-to-head
¹³C NMR ester C=O signal at δ ~163 ppm present in target, absent in des-ester analog (CAS 63744-25-2); distinct ¹H ethyl pattern confirms 2-COOEt identity.
Enables unambiguous regioisomer QC
NMR identity test mitigates risk of receiving des-ester analog
Synthetic Chemistry Analytical Characterization Building Block Quality

Site-Selective Suzuki Coupling: 6-Br vs. 2-Bromo Regioisomers

The 6‑bromo substituent of the target compound undergoes Pd‑catalyzed Suzuki–Miyaura monoarylation with arylboronic acids, as demonstrated by Goel et al. (2014) for the closely related 8‑methoxy‑6‑bromo‑imidazo[1,2‑a]pyrazine scaffold [1]. In contrast, the isomeric 2‑bromo‑imidazo[1,2‑a]pyrazine‑5‑carboxylic acid ethyl ester (CAS 2442597‑52‑4) exhibits substantially slower oxidative addition due to the different electronic environment at the C‑2 position, requiring harsher conditions or leading to lower yields [2]. The 6‑bromo position in the target compound is activated by the adjacent pyrazine nitrogen, facilitating C–C bond formation under mild conditions (e.g., Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80 °C), while the 8‑methoxy and 2‑ester groups remain intact, enabling orthogonal diversification strategies.

C-6 Suzuki Coupling
Method context
6-Br undergoes monoarylation under standard Suzuki conditions (Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80 °C); comparable 2-bromo regioisomer often requires harsher conditions and may give lower yields.
Predictable C-6 arylation supports library throughput
Orthogonal handles allow sequential derivatization
Medicinal Chemistry C–C Coupling Library Synthesis

LogP and HBA Profile vs. 6,8-Dibromo Analog

The replacement of the 8‑methoxy group with a second bromine atom (yielding ethyl 6,8‑dibromoimidazo[1,2‑a]pyrazine‑2‑carboxylate, C₉H₇Br₂N₃O₂, MW 348.98 g·mol⁻¹) substantially alters the computed physicochemical profile. PubChem‑computed XLogP3‑AA for the dibromo analog is ~2.5, whereas the target compound (C₁₀H₁₀BrN₃O₃) has a predicted XLogP3‑AA of approximately 1.6, reflecting the more polar character imparted by the methoxy oxygen [1]. Additionally, the target compound possesses 6 hydrogen‑bond acceptors vs. 4 for the dibromo analog, increasing its capacity for polar interactions with biological targets. These differences are meaningful in lead optimization: a lower logP and higher HBA count correlate with improved aqueous solubility and reduced hERG binding risk, both critical for progression from hit to lead in kinase‑targeted programs [2].

Physicochemical Profile
Class-level
ΔXLogP ≈ −0.9 (target ~1.6 vs. 6,8-dibromo ~2.5); ΔHBA = +2 (6 vs. 4)
Lower computed logP and more HBAs may favor lead-like space
Computational prediction; experimental logP not yet published
Drug‑likeness ADME Prediction Lead Optimization

Validated Kinase Inhibition Scaffold for Aurora and Brk/PTK6

Although direct enzymatic IC₅₀ data for the specific target compound have not yet been disclosed in peer‑reviewed literature, the parent scaffold and closely related 6‑bromo/8‑substituted imidazo[1,2‑a]pyrazines have demonstrated potent, quantifiable kinase inhibition. Belanger et al. (2010) reported that an unoptimized imidazo[1,2‑a]pyrazine core (compound 1) inhibits Aurora A and B with an IC₅₀ of 250 nM in a biochemical assay [1]. Zeng et al. (2011) disclosed a series of imidazo[1,2‑a]pyrazin‑8‑amines (structurally analogous to the 8‑substituted target compound) achieving low‑nanomolar Brk/PTK6 IC₅₀ values (≤10 nM for optimized analogs), with >100‑fold selectivity over a panel of 50+ kinases [2]. The FLT3‑targeted patent literature (US2012/0238564) explicitly claims imidazo[1,2‑a]pyrazines, including those with 6‑halogen and 8‑alkoxy substitution, as FLT3 inhibitors for AML therapy, further confirming the scaffold's relevance [3]. The target compound, bearing both 6‑Br and 8‑OMe, aligns precisely with the SAR trends established across these independent programs.

Kinase Scaffold Precedent
Class-level
Related imidazo[1,2-a]pyrazines reported as Aurora A/B inhibitor (IC₅₀ 250 nM) and Brk/PTK6 inhibitor (IC₅₀ ≤ 10 nM); FLT3 inhibition claimed in patent literature.
Multi-kinase scaffold with SAR precedent
No direct enzymatic data for the specific building block
Kinase Inhibition Oncology Scaffold Selection

Ethyl 6-bromo-8-methoxyimidazo[1,2-a]pyrazine-2-carboxylate – Validated Application Scenarios


Fragment-Based Drug Discovery Library Diversification

In FBDD campaigns targeting the kinase ATP‑binding pocket, a scaffold that permits rapid C‑6 diversification while retaining a constant 2‑ester tether is essential. The target compound serves as a common intermediate that can be subjected to parallel Suzuki–Miyaura coupling with aryl/heteroaryl boronic acids to generate a focused library of 6‑aryl‑8‑methoxyimidazo[1,2‑a]pyrazine‑2‑carboxylates. This strategy is directly supported by the work of Goel et al. (2014), who demonstrated efficient monoarylation of the 6‑bromo‑8‑methoxy‑imidazo[1,2‑a]pyrazine core, with isolated yields ranging from 65% to 92% for a panel of 15 aryl boronic acids [1]. The 2‑ester can subsequently be hydrolyzed to the carboxylic acid for amide coupling or bioconjugation, a synthetic path not available from the des‑ester analog. This divergent‑convergent approach maximizes SAR information per synthesis effort.

Lead Optimization for Aurora and FLT3 Inhibitors

The imidazo[1,2‑a]pyrazine core has been crystallographically validated (PDB 3VAP) to occupy the Aurora A ATP‑binding site through key hinge‑region hydrogen bonds [2]. The target compound, with its computed XLogP of ~1.6 and 6 hydrogen‑bond acceptors, presents a more favorable lead‑like physicochemical starting point than the 6,8‑dibromo analog (XLogP ~2.5, 4 HBAs). As demonstrated in the Aurora inhibitor SAR by Voss et al. (2012), the 8‑substituent profoundly influences both kinase selectivity and metabolic stability (human liver microsome extraction ratios ranging from 0.09 to 0.79 depending on 8‑group identity) [2]. A team launching an Aurora or FLT3 inhibitor program can use the target compound as the initial SAR probe at the 8‑position, leveraging the methoxy group's electronic and steric properties as a baseline for subsequent optimization.

Type IV Secretion System Inhibitor Design

Sayer et al. (2014) developed 2‑ and 3‑substituted imidazo[1,2‑a]pyrazines as inhibitors of the VirB11 ATPase HP0525, a critical component of the bacterial type IV secretion system, with several compounds showing antibacterial activity against Gram‑negative pathogens [3]. The target compound, by virtue of its 2‑ethyl ester, can be elaborated into the 2‑substituted analogs identified in this study through straightforward hydrolysis and amide coupling sequences. The presence of the 6‑bromo handle further allows exploration of additional substitution vectors not accessible from the 2‑substituted compounds alone, potentially yielding dual‑site inhibitors with enhanced potency.

cGMP Intermediate for Pharmaceutical Synthesis

For process chemistry groups scaling up kinase inhibitors under cGMP, the availability of the target compound from suppliers providing batch‑specific QC data (NMR, HPLC purity ≥95%, GC residual solvent analysis) is critical for regulatory compliance . The unambiguous structural identity conferred by the ester carbonyl in ¹³C NMR (δ ~163 ppm) serves as a robust in‑process control marker to verify the integrity of the building block before committing to subsequent steps. This analytical differentiation from the non‑ester analog reduces the risk of costly batch failures in multi‑kilogram campaigns.

Application
Selection Property
Validation Focus
FBDD library diversification
C-6 Suzuki handle + 2-ester anchor for parallel derivatization
Coupling yields and regioisomer fidelity across aryl boronic acid panels
Aurora/FLT3 lead optimization research
8-Methoxy group for electronic/SAR tuning at the ATP hinge region
Kinase selectivity profile and in vitro metabolic stability endpoints
Bacterial T4SS inhibitor research
2-Ester converted to amide for type IV secretion target engagement
Antibacterial activity endpoints (VirB11 ATPase inhibition)
Process-scale synthetic building block
Batch-specific QC (NMR, HPLC purity) with regioisomer confirmation
In-process control marker (ester carbonyl signal) and residual solvent data
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